4,4'-Bis(2,4-dinitrophenoxy)biphenyl
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Overview
Description
4,4’-Bis(2,4-dinitrophenoxy)biphenyl is an organic compound characterized by the presence of two dinitrophenoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl typically involves a reaction between 4,4’-biphenyl diphenol and 2,4-dinitro halogenated benzene. The reaction is carried out in the presence of a salt-forming agent and an organic solvent under reflux conditions. The molar ratio of 4,4’-biphenyl diphenol to 2,4-dinitro halogenated benzene is maintained between 1.0:2.0 to 2.2. The reaction mixture is heated and refluxed for 6 to 18 hours .
Industrial Production Methods
The industrial production of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl follows a similar synthetic route but is optimized for large-scale production. The reaction solution is concentrated, cooled, and water is added to precipitate the solid product. The solid is then filtered, washed, and dried to obtain the final product. This method is characterized by its simplicity, high yield, and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2,4-dinitrophenoxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,4’-Bis(2,4-diaminophenoxy)biphenyl .
Scientific Research Applications
4,4’-Bis(2,4-dinitrophenoxy)biphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3’-Binitro-4,4’-bis(2,4-dinitrophenoxy)biphenyl: Similar in structure but with different substitution patterns.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of nitro groups.
Uniqueness
4,4’-Bis(2,4-dinitrophenoxy)biphenyl is unique due to its specific arrangement of nitro and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H14N4O10 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1-[4-[4-(2,4-dinitrophenoxy)phenyl]phenoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C24H14N4O10/c29-25(30)17-5-11-23(21(13-17)27(33)34)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-24-12-6-18(26(31)32)14-22(24)28(35)36/h1-14H |
InChI Key |
SXYPXTLOMCEAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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